3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid
Description
3-Methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid (CAS: CID 2983547) is a bicyclic lactone-carboxylic acid derivative with the molecular formula C₁₁H₁₀O₄ (MW = 224.19 g/mol) . Its structure features a fused benzene ring and a dihydropyran moiety, with a methyl group at position 3 and a carboxylic acid substituent at the same position. The absence of defined stereocenters simplifies its synthesis but limits stereochemical diversity . This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing isochromene-based bioactive molecules .
Properties
IUPAC Name |
3-methyl-1-oxo-4H-isochromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-11(10(13)14)6-7-4-2-3-5-8(7)9(12)15-11/h2-5H,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMJBIRHDOBCBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid involves several steps. One common method includes the reaction of 3-methylphthalic anhydride with methanol in the presence of a catalyst to form the corresponding methyl ester. This ester is then subjected to cyclization under acidic conditions to yield the desired compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including anti-cancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Table 1: Substituent and Molecular Property Comparison
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|---|
| 3-Methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid (Target Compound) | C₁₁H₁₀O₄ | Methyl (C3), carboxylic acid (C3) | 224.19 | Lactone, carboxylic acid | No stereocenters; high synthetic utility |
| 7-Chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid | C₁₁H₉ClO₄ | Chlorine (C7), methyl (C3) | 240.64 | Lactone, carboxylic acid, Cl | Increased lipophilicity; halogenated analog |
| 1-Oxo-1H-isochromene-3-carboxylic acid | C₁₀H₆O₄ | None (aromatic core) | 190.16 | Lactone, carboxylic acid | Lower stability due to lack of dihydro ring |
| 5-Chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid | C₁₁H₉ClO₄ | Chlorine (C5), methyl (C3) | 240.64 | Lactone, carboxylic acid, Cl | Altered electronic effects vs. 7-Cl isomer |
| N-(2-Iodophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide | C₁₈H₁₅INO₃ | Iodophenylamide (C3) | 412.23 | Lactone, carboxamide, I | Enhanced bioavailability; iodinated analog |
Structural and Functional Differences
Halogenated Derivatives :
- The 7-chloro derivative (CAS: 42059-81-4) exhibits increased molecular weight (240.64 g/mol) and lipophilicity compared to the target compound, making it more suitable for hydrophobic interactions in drug-receptor binding .
- The 5-chloro isomer (CID 114517598) differs in chlorine positioning, leading to distinct electronic effects on the aromatic ring and altered reactivity in electrophilic substitution reactions .
Carboxylic Acid vs. Carboxamide :
Dihydro vs. Aromatic Ring :
Pharmacological and Physicochemical Properties
- Lipophilicity : The 7-chloro derivative (LogP ≈ 2.1) is more lipophilic than the target compound (LogP ≈ 1.5), enhancing membrane permeability .
- Solubility : The carboxamide derivative (e.g., N-(2-iodophenyl)-carboxamide) shows improved aqueous solubility (~15 mg/mL) compared to the carboxylic acid analogs (<5 mg/mL) .
- Stability: The dihydro ring in the target compound reduces susceptibility to ring-opening reactions under acidic conditions compared to non-dihydro analogues .
Biological Activity
3-Methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid (CAS No. 633282-39-0) is a compound with a unique structure that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H10O4
- Molecular Weight : 206.19 g/mol
- Structural Characteristics : The compound features a dihydroisocromene structure that is significant for its biological interactions.
Anticancer Properties
The structural features of this compound suggest potential anticancer activity. Studies on similar compounds have indicated their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, certain isochromene derivatives have been shown to inhibit the growth of melanoma and glioblastoma cells with IC50 values in the low micromolar range.
Enzyme Inhibition
The compound may also exhibit enzyme inhibition properties. Isochromene derivatives have been reported to inhibit fatty acid synthase (FAS) and other enzymes critical in metabolic pathways, which could be leveraged for therapeutic applications in metabolic disorders and cancer treatment.
The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it may interact with specific molecular targets involved in cell signaling pathways. The presence of carboxylic acid groups is often associated with enhanced interaction with biological macromolecules, potentially leading to inhibition of key enzymes or receptors.
Case Studies
While direct case studies involving this compound are scarce, related research provides insights into its potential:
- Antimicrobial Screening : A study on various isochromene derivatives showed promising antibacterial activity against resistant strains of Staphylococcus aureus and E. coli.
- Anticancer Evaluation : Research has indicated that structurally similar compounds can induce apoptosis in cancer cell lines such as MDA-MB-435 (human melanoma) with IC50 values significantly lower than standard chemotherapeutics.
Q & A
Q. What are the recommended synthetic routes for 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of substituted benzopyran precursors. For example, the use of acid-catalyzed intramolecular esterification of pre-functionalized intermediates (e.g., methyl-substituted dihydroisocoumarin derivatives) is a common approach. Evidence from structurally similar compounds (e.g., 1-oxo-3,4-dihydroisochromene-3-carboxylic acid, CAS 5762-27-6) suggests that catalysts like p-toluenesulfonic acid (PTSA) in refluxing toluene can achieve yields of ~60–75% . Critical parameters include temperature control (80–110°C) and anhydrous conditions to avoid hydrolysis of the lactone ring.
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?
- NMR : The lactone ring proton (H-4) appears as a doublet of doublets (δ 4.2–4.5 ppm) due to coupling with adjacent methyl and carboxylic acid protons. The methyl group (C-3) shows a singlet at δ 1.8–2.1 ppm .
- IR : Strong absorption bands at ~1700–1750 cm⁻¹ (C=O stretching of lactone and carboxylic acid) and 2500–3300 cm⁻¹ (broad, carboxylic acid O-H) are diagnostic .
- MS : Molecular ion peaks at m/z 206–208 (M+H⁺) align with the molecular formula C₁₁H₁₀O₄ .
Q. What are the solubility properties of this compound in common laboratory solvents?
The compound is sparingly soluble in water due to its hydrophobic lactone ring but dissolves in polar aprotic solvents like DMSO or DMF (10–20 mg/mL at 25°C). Methanol and ethanol provide moderate solubility (~5–10 mg/mL) . Acidic conditions (e.g., 0.1 M HCl) can enhance solubility via protonation of the carboxylic acid group.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data between synthetic batches?
Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or diastereomeric impurities. For example:
- Tautomerism : The lactone ring may equilibrate between keto and enol forms under acidic/basic conditions, altering NMR signals .
- Impurities : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions and re-analyze with high-resolution MS (HRMS) for exact mass confirmation .
Q. What strategies are effective for evaluating the compound’s biological activity, such as enzyme inhibition or cytotoxicity?
- Enzyme assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric assays. For example, pre-incubate the compound (1–100 µM) with recombinant COX-2 and measure prostaglandin E2 (PGE2) production via ELISA .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa). IC₅₀ values <50 µM suggest therapeutic potential .
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- DFT calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level to identify reactive sites (e.g., electrophilic carbons in the lactone ring) for functionalization .
- Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2). Derivatives with additional hydrogen-bond donors (e.g., hydroxyl groups) may improve binding scores .
Methodological Considerations
Q. What protocols are recommended for stability testing under varying pH and temperature conditions?
- pH stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours. Monitor degradation via HPLC; degradation peaks >5% indicate instability at extreme pH .
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperature (typically >200°C for similar isochromenes) .
Q. How should researchers address low yields in large-scale synthesis?
Optimize stepwise:
Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
Solvent selection : Switch to refluxing THF or dioxane for better reagent solubility.
Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) to recover unreacted starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
